molecular formula C17H18FN3O4 B8134379 PF-06426779

PF-06426779

Cat. No.: B8134379
M. Wt: 347.34 g/mol
InChI Key: GISRWBROCYNDME-PELMWDNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing PF-06426779 within Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitor Research

This compound is recognized as a potent and selective inhibitor of IRAK4 medchemexpress.comtargetmol.comimmune-system-research.comapexbt.com. Research into IRAK4 inhibitors is significant because IRAK4 is a key mediator in signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are crucial components of the innate immune system frontiersin.orgwikipedia.orgresearchgate.netmdpi.comnih.gov. By inhibiting IRAK4, this compound allows researchers to dissect the contributions of IRAK4-dependent signaling in various biological processes, particularly those related to immune responses and inflammation nih.govnih.gov. The compound's development and use in research highlight the growing interest in targeting IRAK4 for potential therapeutic interventions in conditions driven by dysregulated innate immunity researchgate.netnih.govfrontiersin.org.

Significance of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in Fundamental Biological Processes

IRAK4 is a serine/threonine-protein kinase that holds a critical position in initiating innate immune responses novusbio.comuniprot.orguniprot.org. It is considered a "master IRAK" in the mammalian IRAK family due to its essential role in the functioning of the Toll/IL-1 receptor signaling pathway wikipedia.org. The loss of IRAK4 or its intrinsic kinase activity can effectively halt signaling through these pathways wikipedia.org.

Role of IRAK4 in Innate Immune Signaling

IRAK4 is deeply involved in signaling pathways activated by the Toll/Interleukin-1 receptor superfamily wikipedia.org. These receptors are vital for recognizing pathogens and initiating inflammatory responses wikipedia.orgmedlineplus.gov. Upon ligand binding, these receptors undergo conformational changes that facilitate the recruitment of scaffolding proteins, such as MyD88 wikipedia.org. IRAK4 is then recruited to this complex, where it plays a crucial role in transducing signals downstream frontiersin.orgwikipedia.orgwikipedia.org. Studies have shown that IRAK4 deficiency leads to severe impairment of TLR signaling and defects in sensing TLR and IL-1 ligands nih.govrupress.org. The kinase activity of IRAK4 is critical for TLR-mediated inflammatory and innate immune responses rupress.org.

IRAK4 in MyD88-Dependent Signaling Pathways

Signaling through most TLRs (except TLR3) and IL-1Rs is mediated by the adaptor protein MyD88 frontiersin.orgresearchgate.netrupress.org. MyD88 recruits IRAK4 via death domain interactions, forming a complex known as the myddosome frontiersin.orgwikipedia.orgmdpi.comwikipedia.org. Within the myddosome, IRAK4 is essential for the subsequent phosphorylation and activation of other IRAK proteins, such as IRAK1 and IRAK2, which then propagate the signal downstream, leading to the activation of transcription factors like NF-κB and AP-1 frontiersin.orgresearchgate.netwikipedia.orgrupress.orgpnas.org. The MyD88-IRAK4 axis is therefore a central component of these innate immune signaling cascades wikipedia.orgresearchgate.net. The kinase activity of IRAK4 is confirmed to be essential for MyD88 signaling cam.ac.uk.

Overview of this compound as a Selective Research Tool

This compound is utilized in academic research as a selective inhibitor to probe the functions of IRAK4. It is described as a potent and selective inhibitor of IRAK4, with reported IC50 values in the sub-nanomolar to low nanomolar range medchemexpress.comtargetmol.comimmune-system-research.comapexbt.comarctomsci.com. This selectivity allows researchers to specifically target IRAK4 activity and observe the downstream effects, helping to delineate IRAK4-dependent pathways from those mediated by other kinases nih.gov. Studies have employed this compound in in vitro settings, such as in peripheral blood mononuclear cells (PBMCs) and other cell types, to investigate the consequences of IRAK4 inhibition on cytokine production and signaling events medchemexpress.comnih.govarctomsci.comnih.govlife-science-alliance.org.

Research findings using this compound have contributed to understanding the specific roles of IRAK4 kinase activity in various cellular responses. For example, studies have shown that inhibiting IRAK4 with this compound can diminish the production of pro-inflammatory cytokines induced by TLR ligands nih.govnih.govlife-science-alliance.org. The compound's use has also provided insights into the involvement of IRAK4 in specific transcription factor activation, such as IRF5, in human monocytes nih.gov.

Here is a summary of some reported IC50 values for this compound:

TargetAssay TypeIC50 ValueReference
IRAK4 (kinase)Enzyme assay0.3 nM medchemexpress.comtargetmol.comimmune-system-research.comarctomsci.com
IRAK4Cell-based (PBMCs)12.7 nM medchemexpress.comimmune-system-research.comarctomsci.com
IRAK4Cell-based12 nM nih.gov

These values highlight the potency of this compound against IRAK4 in both biochemical and cellular contexts, reinforcing its value as a research tool for studying IRAK4-mediated signaling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[(2S,3S,4S)-4-fluoro-3-methyl-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4/c1-8-12(21-16(23)14(8)18)7-25-17-10-6-13(24-2)11(15(19)22)5-9(10)3-4-20-17/h3-6,8,12,14H,7H2,1-2H3,(H2,19,22)(H,21,23)/t8-,12+,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISRWBROCYNDME-PELMWDNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)C1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](NC(=O)[C@H]1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Action of Pf 06426779

IRAK4 Kinase Inhibition Profile

PF-06426779 is a potent and selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). immune-system-research.commedchemexpress.com IRAK4 is a serine/threonine kinase that plays a crucial role as an upstream regulator in the signal transduction pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). immune-system-research.comnih.gov It functions upstream of other IRAK family members, such as IRAK1 and IRAK2, and is essential for initiating innate immune responses. immune-system-research.comnih.gov The kinase activity of IRAK4 is critical for its function, making it a key target for therapeutic intervention in inflammatory and autoimmune diseases. nih.govguidetopharmacology.org

This compound demonstrates sub-nanomolar potency against the IRAK4 enzyme in biochemical assays. immune-system-research.commedchemexpress.com In cell-based assays, it also shows potent inhibition of IRAK4 activity. immune-system-research.comnih.gov The inhibitory concentrations for this compound are detailed in the table below.

Assay TypeTargetIC50 ValueReference
Biochemical AssayIRAK40.3 nM immune-system-research.commedchemexpress.com
Biochemical AssayFull-length IRAK41 nM nih.gov
Cell-based Assay (PBMCs)IRAK412.7 nM immune-system-research.commedchemexpress.com
Cell-based AssayIRAK412 nM nih.gov

A critical attribute of a kinase inhibitor is its selectivity, which minimizes off-target effects. revvity.com this compound exhibits excellent selectivity for IRAK4 over other kinases across the human kinome. nih.gov Notably, it is significantly more selective for IRAK4 compared to IRAK1, another member of the same family, with a selectivity margin of over 100-fold. nih.gov

A kinome-wide assessment in human peripheral blood mononuclear cell (hPBMC) lysates provided a quantitative measure of its selectivity. The estimated IC50 values were greater than 1 µM for all kinases assayed except for IRAK4 and, to a lesser extent, IRAK3 (also known as IRAK-M). nih.gov

Kinase TargetEstimated IC50 (in hPBMC lysate)Reference
IRAK40.01–0.026 µM nih.gov
IRAK3 (IRAK-M)0.73 µM nih.gov
Other Kinases (Human Kinome Panel)> 1 µM nih.gov
IRAK1>100x selectivity for IRAK4 over IRAK1 nih.gov

The IRAK4 gene undergoes alternative splicing, leading to different protein isoforms, notably a full-length version (IRAK4-Long) and a shorter version that excludes exon 4 (IRAK4-Short). nih.govresearchgate.net These isoforms have distinct functional capabilities. The IRAK4-Long isoform contains the complete death domain necessary for efficient recruitment to the Myddosome complex and subsequent activation of NF-κB signaling. nih.govresearchgate.net In contrast, the IRAK4-Short variant, which lacks part of the death domain, is less effective at activating NF-κB but may still participate in other signaling pathways like p38/MAPK activation. researchgate.net

In certain myeloid malignancies, such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), mutations in the spliceosome component U2AF1 lead to preferential expression of the oncogenic IRAK4-Long isoform. nih.govresearchgate.net This isoform is crucial for the survival and growth of leukemic cells. nih.gov As this compound targets the kinase domain, which is present in both isoforms, its activity would be directed against the catalytically active form. The high expression of the functionally active IRAK4-Long variant in these cancers suggests that inhibiting its kinase activity could be a viable therapeutic strategy. nih.gov

Modulation of Inflammatory Cytokine and Chemokine Production

By inhibiting IRAK4 kinase activity, this compound effectively blocks the production of a wide array of inflammatory cytokines and chemokines that are central to the pathogenesis of numerous inflammatory diseases. nih.govacrabstracts.org

Regulation of Pro-inflammatory Cytokines (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β))

The signaling cascade initiated by TLR and IL-1R activation culminates in the activation of transcription factors, such as NF-κB and IRF5, which drive the expression of pro-inflammatory cytokines. nih.govpatsnap.com this compound, by targeting the kinase activity of IRAK4, effectively disrupts this cascade. nih.gov Inhibition of IRAK4 has been shown to block the production of key pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.govnih.govnih.gov These cytokines are pivotal mediators of inflammatory responses, and their dysregulation is a hallmark of many autoimmune and inflammatory conditions. nih.govmdpi.comcihanuniversity.edu.iq By preventing the activation of downstream kinases and transcription factors, this compound leads to a dose-dependent reduction in the synthesis and release of these potent inflammatory molecules. nih.gov

Effects on Type I Interferon Production (e.g., IFNβ) and Other Inflammatory Mediators (e.g., IL-12p70)

The impact of IRAK4 inhibition on Type I Interferon (IFN) production is complex. While IRAK4 is involved in TLR signaling that can lead to IFN production, the specific pathways can vary. nih.gov IRAK4 kinase activity is critical for activating Interferon Regulatory Factor 5 (IRF5), a transcription factor implicated in the expression of certain inflammatory genes. nih.gov The inhibition of IRAK4 by this compound abolishes the nuclear translocation of IRF5, thereby preventing its binding to gene promoters. nih.gov Type I IFN, specifically IFNβ, can act as a major upstream determinant of Interleukin-12p70 (IL-12p70) production following TLR4 stimulation. nih.gov Therefore, by modulating upstream signaling events, IRAK4 inhibition can indirectly influence the IFNβ-IL-12p70 axis, which is crucial for orchestrating Th1 immune responses. nih.gov While Type I IFNs are critical for antiviral defense, their dysregulation can contribute to inflammatory disease; thus, their modulation via IRAK4 inhibition is of therapeutic interest. nih.govembopress.orgmerckmillipore.com

Impact on Chemokine Secretion (e.g., CCL2, CCL5) and Immune Cell Chemotaxis

Chemokines are signaling proteins that direct the migration of immune cells to sites of inflammation, a process known as chemotaxis. nih.gov The production of many chemokines is induced by pro-inflammatory cytokines like TNF-α and IL-1β. Given that this compound effectively reduces the production of these primary cytokines, it consequently impacts the secretion of downstream chemokines such as CCL2 (also known as MCP-1) and CCL5 (also known as RANTES). nih.gov These specific chemokines are potent chemoattractants for monocytes, T cells, and other immune cells. nih.govnih.gov By downregulating the expression of CCL2 and CCL5, this compound can reduce the recruitment of inflammatory cells to tissues, thereby mitigating inflammation and potential tissue damage. nih.govnih.gov

Influence on Cellular Phenotypes and Immunometabolism

The inhibition of IRAK4 signaling by this compound extends to influencing the fundamental behavior, differentiation, and metabolic state of various immune cells.

Effects on Immune Cell Differentiation and Activation (e.g., Monocytes, Macrophages, Fibroblasts, T and B Lymphocytes)

IRAK4 plays a crucial role in the activation of both innate and adaptive immune cells. immune-system-research.com In innate immune cells like monocytes and macrophages, this compound has been used to demonstrate that IRAK4 kinase activity is essential for TLR-induced inflammatory responses. nih.gov Beyond the innate immune system, IRAK4 is also expressed in T and B lymphocytes and is vital for the crosstalk between the two arms of immunity. immune-system-research.com

A significant finding is the requirement of IRAK4 kinase activity for the differentiation of T helper 17 (Th17) cells. nih.govnih.govuiowa.eduresearchgate.net Th17 cells are a subset of CD4+ T cells that produce IL-17 and are critical drivers of autoimmune diseases. nih.govuiowa.edu Studies show that the absence of IRAK4 kinase activity blocks the induction of the IL-23 receptor, which is essential for the stabilization and function of Th17 cells. nih.govuiowa.eduresearchgate.net Therefore, by inhibiting IRAK4, this compound can prevent the differentiation and pathogenic activity of Th17 cells, highlighting its therapeutic potential in autoimmune conditions. nih.govnih.gov

Modulation of Cellular Metabolic Reprogramming (e.g., Glycolysis, Hypoxia-Inducible Factor 1-alpha (HIF1α), cMYC)

The compound this compound, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), has been shown to influence cellular metabolic reprogramming, a hallmark of various pathological conditions, including inflammatory diseases and cancer. nih.gov The mechanism of action of this compound in this context is intrinsically linked to its inhibition of the IRAK4 signaling pathway, which plays a crucial role in the inflammatory response and subsequent metabolic shifts. nih.govresearchgate.net

Research has demonstrated that the inhibition of IRAK4 can counteract the metabolic switch towards glycolysis, a phenomenon often observed in activated immune cells and cancer cells. nih.gov This metabolic reprogramming, characterized by an increased reliance on glycolysis even in the presence of oxygen (aerobic glycolysis or the Warburg effect), is driven by the upregulation of key metabolic regulators, including Hypoxia-Inducible Factor 1-alpha (HIF1α) and the proto-oncogene cMYC. nih.govresearchgate.net

Studies investigating the effects of an IRAK4 inhibitor have revealed its ability to rebalance (B12800153) metabolic malfunctions in macrophages and fibroblasts. nih.gov Specifically, the inhibitor was found to reverse the shift towards glycolysis and away from oxidative phosphorylation that is induced by Toll-like receptor 7 (TLR7) signaling. nih.gov This effect was associated with the downregulation of several key metabolic factors that are responsible for this hypermetabolic state. nih.govresearchgate.net

The modulation of these metabolic pathways by IRAK4 inhibition highlights a critical link between inflammatory signaling and cellular metabolism. By targeting IRAK4, compounds like this compound can effectively disrupt the signaling cascade that leads to the upregulation of HIF1α and cMYC, thereby preventing the subsequent metabolic reprogramming that fuels cellular proliferation and inflammation. nih.gov

Detailed Research Findings

A study investigating the impact of an IRAK4 inhibitor on the metabolic profile of Rheumatoid Arthritis (RA) macrophages (MΦs) and fibroblast-like synoviocytes (FLS) provided significant insights into the role of IRAK4 in cellular metabolism. The findings indicated that TLR7 signaling promotes a shift towards glycolysis, which is counteracted by IRAK4 inhibition. nih.gov The key molecules implicated in this TLR7-induced hypermetabolism and subsequently counteracted by the IRAK4 inhibitor are detailed in the table below.

Metabolic FactorRole in Cellular MetabolismEffect of TLR7 ActivationEffect of IRAK4 InhibitionReference
GLUT1Glucose transporter responsible for glucose uptake into the cell.Upregulated, leading to increased glucose uptake.Counteracted the upregulation. nih.gov
HIF1αTranscription factor that promotes the expression of glycolytic enzymes.Upregulated, driving the glycolytic shift.Counteracted the upregulation. nih.govresearchgate.net
cMYCTranscription factor that regulates genes involved in cell growth and metabolism, including glycolysis.Upregulated, contributing to the hypermetabolic state.Counteracted the upregulation. nih.govresearchgate.net
LDHALactate (B86563) dehydrogenase A, which converts pyruvate (B1213749) to lactate, a hallmark of aerobic glycolysis.Upregulated, leading to increased lactate production.Constrained its expression. nih.govresearchgate.net
LactateEnd product of glycolysis, accumulation of which is characteristic of the Warburg effect.Increased production.Constrained its production. nih.govresearchgate.net
PFKFB36-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3, a key regulator of the rate of glycolysis.Not explicitly stated in the provided text.Constrained its expression. researchgate.net

Furthermore, the research highlighted that the dysregulation of IRAK4, HIF1α, and cMYC is capable of reversing the TLR7-induced hypermetabolism in these cells. nih.gov This suggests that the therapeutic effect of IRAK4 inhibition in this context is mediated, at least in part, through the downregulation of HIF1α and cMYC, leading to a normalization of cellular metabolism. nih.gov

Preclinical Research Methodologies and Experimental Models Utilizing Pf 06426779

In Vitro Experimental Paradigms

Cell-Based Assays for Target Engagement and Pathway Inhibition

Cell-based target and pathway engagement assays are fundamental in drug discovery to confirm that a compound interacts with its intended molecular target within a cellular environment. conceptlifesciences.com For kinase inhibitors like PF-06426779, these assays are crucial for demonstrating on-target activity and selectivity, which can predict potential efficacy and off-target effects. researchgate.net Such evaluations often involve quantifying the phosphorylation of downstream proteins or measuring the production of inflammatory mediators. conceptlifesciences.comresearchgate.net While specific initial in vitro target engagement data for this compound is not detailed in the provided literature, its progression into complex in vivo models implies successful prior demonstration of cellular activity and pathway inhibition. The profound effects observed in these models on IRAK4-driven signaling pathways serve as indirect evidence of its target engagement.

Application in Specific Cell Lines and Primary Cell Cultures (e.g., Peripheral Blood Mononuclear Cells (PBMCs), Human Monocytes, Macrophages, Fibroblasts, RAW 264.7 Cells, THP-1 Monocytes, Bone Marrow-Derived Macrophages (BMDMs))

The investigation of this compound has utilized primary cells within the context of in vivo studies to assess its impact on various immune cell populations. In studies involving mouse models of lupus, the compound's effect on patrolling monocytes in the blood was evaluated. nih.gov Research demonstrated that administration of this compound prevented the progressive rise of these cells, which are elevated in the disease model. nih.gov Furthermore, the analysis of splenocytes from these models allowed for the quantification of specific immune cell subsets, including neutrophils, T follicular helper (TFH) cells, and Germinal Center B (GCB) cells, providing insights into the compound's mechanism of action on primary immune cells central to the autoimmune pathology. nih.govnih.gov

Biochemical and Molecular Assays Employed (e.g., Immunoblotting, Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR), Flow Cytometry, Seahorse Cell Energy Phenotype Test, Immunoprecipitation)

A variety of biochemical and molecular assays have been employed to measure the outcomes of this compound treatment in preclinical models. To assess the systemic immunological effects, serum levels of various immunoglobulins (IgA, IgM, IgG1, IgG2a, IgG2b, and IgE) and autoantibodies (ANA, anti-dsDNA) were quantified. nih.gov Histological analysis, specifically Hematoxylin and Eosin (H&E) staining, was used to evaluate tissue pathology in organs such as the kidneys, liver, and lungs, allowing for a semi-quantitative scoring of inflammation and damage. nih.govnih.gov It is inferred that flow cytometry was utilized to enumerate specific splenic immune cell populations, such as neutrophils, TFH cells, and GCB cells, which were reported as key endpoints in these studies. nih.govnih.gov

In Vivo Animal Models

Autoimmune Disease Models

Animal models are indispensable for understanding the pathology of autoimmune diseases and for evaluating the efficacy of novel therapeutic agents. eurekaselect.com Spontaneous mouse models, which develop disease that mimics aspects of human systemic lupus erythematosus (SLE), are particularly valuable. nih.govinotiv.com These models, such as the MRL/lpr and NZB/W F1 strains, spontaneously develop symptoms like autoantibody production, splenomegaly, and immune complex-mediated glomerulonephritis. nih.gov

Systemic Lupus Erythematosus (SLE) Models (e.g., ABIN1[D485N] Mice)

A key model used to evaluate the efficacy of this compound is the ABIN1[D485N] knock-in mouse. nih.gov These mice have a mutation that impairs the ubiquitin-binding function of the ABIN1 protein, a negative regulator of NF-κB signaling, leading to the spontaneous development of a severe lupus-like disease. nih.govembopress.org This model recapitulates major facets of human lupus, including glomerulonephritis, inflammation in the liver and lungs, and the production of autoantibodies. nih.gov

Studies have shown that this compound can both prevent and partially reverse the lupus phenotype in these mice. nih.govnih.gov When administered to young ABIN1[D485N] mice before significant symptoms developed, the IRAK4 inhibitor prevented the onset of key disease features. nih.govresearchgate.net More significantly, when given to older mice that had already developed symptoms, this compound demonstrated therapeutic effects. nih.gov

Treatment with the compound led to a reduction in spleen size and weight, and normalized the number of splenic neutrophils. nih.govnih.gov It also suppressed the age-related increase in splenic TFH and GCB cell numbers, which are critical for the autoimmune response. nih.govnih.gov

Effect of this compound on Splenomegaly and Splenic Cell Populations in ABIN1[D485N] Mice ABIN1[D485N] Untreated ABIN1[D485N] Treated with this compound Wild-Type Control
Spleen Weight Significantly IncreasedReturned to Wild-Type LevelsNormal
Splenic Neutrophils Significantly IncreasedReturned to Wild-Type LevelsNormal
Splenic TFH Cells Progressive IncreaseIncrease was SuppressedNormal
Splenic GCB Cells Progressive IncreaseIncrease was SuppressedNormal

The inhibitor also had a notable impact on immunoglobulin levels. It specifically reduced elevated serum IgA and glomerular IgA deposits to levels seen in wild-type mice. nih.govnih.gov While it suppressed the rise in serum IgG1, IgG2A, and IgE, it did not reduce the levels of anti-dsDNA or anti-nuclear autoantibodies (ANA) that were already present. nih.gov

Effect of this compound on Serum Immunoglobulins in ABIN1[D485N] Mice Finding
Serum IgA Reduced to Wild-Type Levels
Serum IgG1, IgG2A, IgE Rise was Suppressed
Serum IgM, anti-dsDNA, ANA No Reduction Observed

Furthermore, this compound treatment reduced the pathological scores for kidney, liver, and lung inflammation in the ABIN1[D485N] mice, indicating a broad anti-inflammatory effect in target organs. nih.govnih.gov

Effect of this compound on Organ Pathology in ABIN1[D485N] Mice Finding
Kidney Pathology Score Increase was Suppressed
Liver Pathology Score Increase was Suppressed
Lung Pathology Score Not Specified
Glomerular IgA Deposition Reduced
Glomerular IgM Deposition Not Reduced

These findings in the ABIN1[D485N] model demonstrate the therapeutic potential of IRAK4 inhibition with this compound for treating systemic lupus erythematosus. nih.gov

Rheumatoid Arthritis (RA) Models (e.g., Collagen-Induced Arthritis (CIA) Models)

The Collagen-Induced Arthritis (CIA) model is a widely used and well-characterized animal model for studying the pathogenesis of rheumatoid arthritis and for the preclinical evaluation of potential therapeutics. nih.govinotiv.com This model recapitulates many of the hallmark features of human RA, including synovial inflammation, cartilage destruction, and bone erosion. nih.govneurofit.com The induction of CIA in susceptible strains of mice, such as the DBA/1, is achieved through immunization with type II collagen, which triggers an autoimmune response targeting the joints. nih.govhookelabs.com

In the context of this compound research, the CIA model would be employed to assess the compound's ability to modulate the inflammatory processes that drive RA. Key parameters evaluated in this model include:

Clinical Scoring: A semi-quantitative assessment of disease severity based on paw swelling and joint inflammation. neurofit.commeliordiscovery.com

Histopathology: Microscopic examination of joint tissues to evaluate the extent of inflammation, pannus formation, cartilage damage, and bone resorption. inotiv.comhookelabs.com

Biomarker Analysis: Measurement of circulating levels of pro-inflammatory cytokines and autoantibodies that are relevant to RA pathogenesis. chempartner.com

The efficacy of a compound like this compound in the CIA model would be indicated by a reduction in clinical scores, amelioration of histopathological features, and a decrease in inflammatory biomarkers compared to control groups. chempartner.com

Experimental Autoimmune Encephalomyelitis (EAE) Models (for Multiple Sclerosis Research)

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system (CNS). nih.govtums.ac.ir EAE models are crucial for investigating the complex immunopathological mechanisms of MS and for testing the efficacy of novel therapeutic agents. nih.govfrontiersin.org The model is typically induced in susceptible mouse strains by immunization with myelin-derived antigens, leading to an autoimmune response against the CNS. nih.gov This results in key pathological features of MS, including inflammation, demyelination, and axonal damage. nih.govnih.gov

The use of EAE models in the study of this compound would aim to determine its potential to mitigate the neuroinflammatory and neurodegenerative processes of MS. Key assessments in EAE studies include:

Clinical Scoring: Daily monitoring of neurological deficits, such as tail and limb paralysis, to assess disease progression and severity. frontiersin.org

Histopathology of the CNS: Examination of the brain and spinal cord for inflammatory infiltrates, demyelination, and axonal loss. nih.govtranspharmation.com

Immunological Analyses: Characterization of immune cell populations in the CNS and peripheral lymphoid organs to understand the compound's effect on the autoimmune response. researcher.life

A positive therapeutic effect of this compound in the EAE model would be demonstrated by a delay in disease onset, a reduction in the severity of clinical signs, and a decrease in the pathological hallmarks of the disease in the CNS. frontiersin.orgtranspharmation.com

Cancer-Associated Cachexia Models (e.g., KrasG12D; p53R172H; Pdx1-Cre (KPC) Pancreatic Tumor Model)

Cancer-associated cachexia is a debilitating syndrome characterized by progressive muscle wasting and is associated with poor prognosis in cancer patients. nih.goveur.nl The KrasG12D; p53R172H; Pdx1-Cre (KPC) mouse model of pancreatic ductal adenocarcinoma (PDAC) is a genetically engineered model that faithfully recapitulates the development and progression of human pancreatic cancer, including the onset of cachexia. nih.govnih.govucl.ac.uk This makes it a highly relevant model for studying the mechanisms of cancer cachexia and for evaluating potential therapeutic interventions. researchgate.netresearchgate.net

In the investigation of this compound for its potential to counteract cancer cachexia, the KPC model would be utilized to assess its impact on tumor growth and the associated metabolic derangements. Key endpoints in this model include:

Body Composition Analysis: Measurement of changes in body weight, muscle mass, and fat mass over time.

Tumor Growth Monitoring: Tracking the size and progression of pancreatic tumors. ucl.ac.uk

Analysis of Inflammatory Mediators: Quantification of circulating cytokines and other factors known to drive muscle wasting in cachexia. mdpi.comtum.deunipi.it

Gene Expression Analysis: Examination of molecular pathways involved in muscle atrophy and inflammation. mdpi.com

The therapeutic potential of this compound in this context would be supported by evidence of preserved muscle mass, attenuated tumor progression, and modulation of the systemic inflammatory environment.

Assessment of Pathological Features in Animal Models (e.g., Organ Pathology, Splenomegaly, Cellular Infiltrates, Gene Expression Profiles)

A comprehensive assessment of pathological features is critical in preclinical animal studies to understand the multifaceted effects of a therapeutic candidate. This involves a detailed examination of various organs and tissues to identify both therapeutic benefits and any potential off-target effects.

Organ Pathology: Macroscopic and microscopic examination of major organs is performed to detect any pathological changes. This includes assessing for signs of inflammation, tissue damage, or other abnormalities.

Splenomegaly: The spleen is a key secondary lymphoid organ, and changes in its size and weight (splenomegaly) can be indicative of an altered immune response. In models of autoimmune disease and cancer, splenomegaly often reflects an expansion of immune cells. mdpi.com

Cellular Infiltrates: Histological analysis of tissues allows for the identification and quantification of infiltrating immune cells. nih.gov This is particularly important in autoimmune and inflammatory disease models, where the presence of lymphocytes and other immune cells in target tissues is a key feature of the pathology.

Gene Expression Profiles: Analyzing changes in gene expression in relevant tissues can provide insights into the molecular mechanisms underlying the observed pathological changes and the compound's mode of action. nih.gov

Ethical Considerations and Best Practices in Animal Research

The use of animals in research is governed by strict ethical principles and guidelines to ensure their welfare and the scientific validity of the research. nih.govkosinmedj.org Key ethical considerations include the "3Rs" principle:

Replacement: Using non-animal methods whenever possible. scielo.org.mx

Reduction: Using the minimum number of animals necessary to obtain statistically significant results. scielo.org.mxdrugdiscoveryonline.com

Refinement: Minimizing any potential pain, suffering, or distress to the animals. nih.govforskningsetikk.no

Researchers must obtain approval from an Institutional Animal Care and Use Committee (IACUC) before initiating any animal studies. kosinmedj.org This committee reviews the research protocol to ensure that the study is scientifically justified, that the use of animals is necessary, and that all procedures will be performed in a humane manner. kosinmedj.orgnih.gov Best practices in animal research also involve appropriate housing, nutrition, and veterinary care for the animals, as well as the use of anesthesia and analgesia for any procedures that may cause pain. nih.gov

Comparative Analysis of In Vitro and In Vivo Findings with this compound

A critical aspect of preclinical drug development is the correlation between data obtained from in vitro (cell-based) assays and in vivo (animal) studies. This comparative analysis helps to validate the in vitro findings and provides a more complete understanding of the compound's biological activity in a complex physiological system.

Discrepancies and Consistencies Across Experimental Platforms

It is not uncommon to observe discrepancies between the results of in vitro and in vivo experiments. nih.gov These differences can arise from a variety of factors, including:

Pharmacokinetics and Metabolism: In vivo, a compound is subject to absorption, distribution, metabolism, and excretion (ADME), which can significantly alter its concentration and activity at the target site compared to the controlled environment of an in vitro assay. researchgate.net

Complex Biological Environment: The in vivo setting involves intricate interactions between different cell types, tissues, and organ systems, which cannot be fully replicated in vitro. nih.gov

Off-target Effects: A compound may have unforeseen effects on other targets in a whole organism that are not apparent in a simplified in vitro system.

Conversely, consistencies between in vitro and in vivo data provide strong evidence for the compound's mechanism of action and its potential therapeutic relevance. For example, if this compound inhibits a specific inflammatory pathway in cultured cells and also reduces inflammation in an in vivo model of arthritis, this strengthens the rationale for its development as an anti-inflammatory agent.

📊 Interactive Data Table: Summary of Preclinical Models

ModelDisease AreaKey Pathological FeaturesPrimary Assessment Endpoints
Collagen-Induced Arthritis (CIA)Rheumatoid ArthritisSynovial inflammation, cartilage destruction, bone erosion nih.govneurofit.comClinical score, histopathology, inflammatory biomarkers inotiv.commeliordiscovery.comchempartner.com
Experimental Autoimmune Encephalomyelitis (EAE)Multiple SclerosisCNS inflammation, demyelination, axonal damage nih.govnih.govClinical score, CNS histopathology, immune cell infiltration frontiersin.orgtranspharmation.comresearcher.life
KPC Pancreatic Tumor ModelCancer-Associated CachexiaProgressive muscle wasting, tumor growth nih.govnih.govBody composition, tumor size, inflammatory mediators, gene expression ucl.ac.ukmdpi.com

Challenges in Translating In Vitro Efficacy to In Vivo Systems

The successful translation of potent in vitro activity of a drug candidate to in vivo efficacy is a critical hurdle in drug development. For this compound, a highly potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), this transition involves navigating a complex interplay of pharmacokinetic and pharmacodynamic factors. While in vitro assays provide a controlled environment to determine a compound's direct inhibitory effect on its target, the in vivo setting introduces multifaceted biological variables that can significantly influence its therapeutic outcome.

A primary challenge in the preclinical development of IRAK4 inhibitors, including this compound, lies in bridging the gap between cellular potency and whole-organism efficacy. The initial in vitro evaluation of this compound demonstrated its high potency. For instance, it exhibits a half-maximal inhibitory concentration (IC50) of 0.3 nM in biochemical assays and 12.7 nM in peripheral blood mononuclear cell (PBMC) assays opnme.com. However, this cellular potency does not always directly correlate with in vivo activity due to a variety of factors.

One of the foremost challenges is the compound's pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). For a systemically administered drug to be effective, it must achieve and maintain sufficient concentration at the site of action. Preclinical studies with related compounds, such as PF-06650833, a structurally similar IRAK4 inhibitor from the same chemical series, offer insights into the potential pharmacokinetic hurdles for this compound.

Pharmacokinetic parameters in preclinical species are crucial for predicting human pharmacokinetics and establishing a therapeutic window. The table below illustrates typical pharmacokinetic data obtained for a similar IRAK4 inhibitor in preclinical models, highlighting the species-specific differences that present a translational challenge.

ParameterRatDogMonkey
Oral Bioavailability (%)Data not availableData not availableData not available
Clearance (mL/min/kg)Data not availableData not availableData not available
Volume of Distribution (L/kg)Data not availableData not availableData not available
Half-life (h)Data not availableData not availableData not available

Note: Specific pharmacokinetic data for this compound are not publicly available. The table is representative of the types of data generated in preclinical studies for IRAK4 inhibitors.

Furthermore, the complexity of the in vivo environment, with its intricate network of cells, tissues, and signaling pathways, can modulate the drug's effect. In vitro systems, even sophisticated co-culture models, cannot fully replicate the dynamic nature of inflammatory diseases in a living organism. For instance, the efficacy of an IRAK4 inhibitor in a disease model, such as collagen-induced arthritis in rats, depends not only on its intrinsic potency but also on its ability to penetrate inflamed tissues and exert its effect amidst a complex milieu of cytokines and immune cells.

The relationship between drug exposure (pharmacokinetics) and the pharmacological response (pharmacodynamics) is another critical aspect of in vitro to in vivo translation. Establishing a clear exposure-response relationship is essential for predicting the optimal dosing regimen in humans. This often involves the use of biomarkers to demonstrate target engagement and downstream pathway modulation in vivo. For an IRAK4 inhibitor, this could include measuring the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in response to a stimulus.

The following table outlines key research findings that highlight the challenges in translating the in vitro efficacy of potent IRAK4 inhibitors to in vivo systems, drawing parallels from closely related compounds.

FindingImplication for In Vivo Translation
High in vitro potency in biochemical and cellular assays.Does not guarantee in vivo efficacy due to pharmacokinetic and pharmacodynamic complexities.
Species-specific differences in metabolism and clearance.Challenges the extrapolation of animal data to predict human pharmacokinetics and effective doses.
Complexities of in vivo disease models.The intricate cellular and molecular interactions in vivo can alter drug response compared to simplified in vitro systems.
Need for robust pharmacokinetic/pharmacodynamic (PK/PD) modeling.Essential for understanding the exposure-response relationship and predicting therapeutic doses.

Target Identification and Validation Research with Irak4 Inhibitors

Methodologies for IRAK4 Target Validation (e.g., CRISPR-Screening, Functional Genomics, Chemo-proteomics)

Validating IRAK4 as a therapeutic target involves a multi-pronged approach using advanced biological techniques to confirm its role in disease pathology and to understand the specific effects of its inhibition.

CRISPR-Screening: Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-based technologies, particularly CRISPR-Cas9 screens, have become powerful tools for functional genomics and target validation. nih.govresearchgate.net These genome-wide or targeted screens can identify genes that are essential for cell survival or proliferation in specific contexts, such as in cancer cell lines or under particular stress conditions. For instance, a CRISPR-Cas9 kinome library screen in head and neck squamous cell carcinoma (HNSCC) cells identified NF-κB signaling components, including IRAK4 and IRAK1, as regulators of radiosensitivity. aacrjournals.org Such findings genetically validate IRAK4's role in specific cancer-related pathways and identify patient populations that might benefit from IRAK4 inhibition. aacrjournals.orgnih.gov CRISPR screens can also uncover synthetic lethal interactions, where the loss of IRAK4 function is detrimental only in the presence of another specific mutation, further refining the target patient population. nih.gov

Functional Genomics: Functional genomics aims to understand the relationship between genes and their biological function on a large scale. For IRAK4, this involves integrating data from various "-omics" fields. Gene expression profiling in diseased tissues can reveal upregulation of IRAK4, suggesting its involvement. Furthermore, studying the downstream effects of IRAK4 inhibition on gene expression provides crucial validation. For example, researchers have identified an IRAK4-dependent gene signature in patients with Systemic Lupus Erythematosus (SLE). acrabstracts.org This signature, which partially overlaps with the interferon signature, could serve as a biomarker to identify patients whose disease is driven by the IRAK4 pathway and are therefore more likely to respond to an inhibitor like PF-06426779. acrabstracts.org Functional genomics approaches, by linking the molecular action of a drug to a cellular or clinical phenotype, are essential for validating that target engagement translates into the desired therapeutic effect. mit.eduresearchgate.netmit.edu

Chemo-proteomics: Chemo-proteomics is a powerful methodology for target deconvolution and selectivity profiling, providing direct evidence of a drug's interaction with its intended target and identifying potential off-targets. nih.govnih.govresearchgate.nettum.de This approach often utilizes a modified version of the drug molecule (a chemical probe) to capture its binding partners from a complex biological sample, such as a cell lysate. nih.govresearchgate.net The captured proteins are then identified and quantified using mass spectrometry. nih.gov Competition binding experiments, where the unmodified drug is used to compete with the probe, can determine the affinity and specificity of the drug-protein interactions. nih.gov This technique is crucial for validating that a compound like this compound selectively binds to IRAK4 with high potency in a complex biological environment. It also helps in building a comprehensive drug-target network, which is vital for predicting both efficacy and potential side effects. tum.de

Deconvoluting Drug-Target Networks for IRAK4 Inhibitors

For IRAK4 inhibitors, this involves profiling their activity against a broad panel of other kinases and proteins. For instance, the selectivity of Zimlovisertib (PF-06650833) was evaluated against a panel of 278 kinases. medchemexpress.comselleckchem.com While it showed approximately 100% inhibition of IRAK4, some activity was also observed against a few other kinases, including IRAK1, MNK2, and LRRK2, at higher concentrations. selleckchem.com Similarly, the discovery of BAY1834845 (Zabedosertib) involved extensive selectivity profiling to ensure a unique combination of potency and selectivity. nih.govacs.orgacs.orgdesy.deresearchgate.net

The development of novel therapeutic modalities like proteolysis-targeting chimeras (PROTACs) adds another layer to understanding drug-target networks. PROTACs, such as KT-474, are designed to induce the degradation of the target protein rather than just inhibiting its activity. nih.govclinicaltrialsarena.compatsnap.com This approach can be advantageous as it eliminates both the kinase and non-catalytic scaffolding functions of IRAK4. clinicaltrialsarena.compatsnap.com The deconvolution of the target network for a degrader involves not only assessing its binding selectivity but also confirming that degradation is specific to the intended target. Phase 1 trials with KT-474 have demonstrated robust and selective IRAK4 degradation in humans. clinicaltrialsarena.compracticaldermatology.com

By combining data from kinome-wide screening, chemo-proteomics, and cellular assays, a comprehensive picture of an inhibitor's interaction network can be assembled. This allows researchers to distinguish on-target efficacy from off-target effects and helps in the rational design of more selective and safer drugs.

Compound Type Primary Target Key Selectivity/Network Insights
This compound Small Molecule InhibitorIRAK4A potent and selective inhibitor of IRAK4. immune-system-research.com
Zimlovisertib (PF-06650833) Small Molecule InhibitorIRAK4Highly selective for IRAK4, with some inhibition of IRAK1, MNK2, LRRK2, CLK4, and CK1γ1 at higher concentrations. medchemexpress.comselleckchem.comtargetmol.com
BAY1834845 (Zabedosertib) Small Molecule InhibitorIRAK4Developed through structure-based design to achieve high potency and selectivity. nih.govacs.orgdesy.de
KT-474 PROTAC DegraderIRAK4Induces specific degradation of IRAK4, eliminating both kinase and scaffolding functions. nih.govclinicaltrialsarena.compracticaldermatology.com

Translational Research Concepts and Future Directions for Pf 06426779 Research

Bridging Basic Research Discoveries to Potential Therapeutic Applications via Translational Science

Translational science in the context of PF-06426779 and other IRAK4 inhibitors involves taking insights from basic research on IRAK4's role in signaling pathways and disease pathogenesis and exploring their therapeutic implications nih.govresearchgate.net. Studies investigating the molecular mechanisms by which IRAK4 inhibition modulates immune responses and reduces inflammation in preclinical models are crucial for informing potential clinical applications frontiersin.orgnih.gov. For example, research showing that IRAK4 inhibition can suppress pro-inflammatory cytokine production and attenuate disease severity in animal models of lupus and arthritis provides a basis for evaluating these inhibitors in human autoimmune diseases nih.govnih.govaai.org. The development of selective IRAK4 inhibitors, such as this compound, allows for a more precise investigation of IRAK4's therapeutic potential while minimizing off-target effects guidetoimmunopharmacology.orgszabo-scandic.com. Translational efforts also involve identifying biomarkers that can predict patient response to IRAK4 inhibition and stratify patient populations for clinical trials researchgate.net.

Identification of Novel Therapeutic Niches for IRAK4 Inhibition beyond Current Preclinical Indications

While IRAK4 inhibition has shown promise in inflammatory and autoimmune diseases nih.govfrontiersin.orgnih.gov, research is exploring its potential in other therapeutic areas. The involvement of IRAK4 in TLR/IL-1R signaling suggests potential applications in diseases where these pathways are dysregulated nih.govmdpi.com. Beyond autoimmune disorders, IRAK4 inhibition is being investigated in certain types of cancer, particularly those driven by aberrant MyD88 signaling, such as activated B cell-like diffuse large B cell lymphoma (ABC DLBCL) nih.govfrontiersin.org. Preclinical studies have indicated that IRAK4 inhibition can have anti-cancer effects and may synergize with other cancer therapies nih.govfrontiersin.org. The role of IRAK4 in other pathophysiological contexts, such as cachexia, is also being explored, although preclinical studies with this compound in a pancreatic cancer cachexia model did not show a preventative effect on cachexia manifestations researchgate.netresearchgate.net. Further research is needed to fully understand the potential therapeutic niches for IRAK4 inhibitors frontiersin.org.

Unresolved Questions and Areas for Further Preclinical Investigation for this compound

Despite the progress in understanding IRAK4 and the potential of its inhibitors, several questions remain and warrant further preclinical investigation mdpi.comnih.govfrontiersin.orglife-science-alliance.orgbmj.comresearcher.life.

Full Characterization of IRAK4-Dependent vs. Independent Pathways

IRAK4 plays a dual role as both a kinase and a scaffolding protein in the Myddosome complex, which is crucial for downstream signaling nih.govmdpi.comacs.org. While IRAK4 kinase activity is important for initiating signaling, its scaffolding function is also critical for Myddosome assembly and NF-κB activation nih.govmdpi.comacs.org. A key unresolved question is the extent to which different downstream signaling pathways are strictly dependent on IRAK4 kinase activity versus its scaffolding function mdpi.comnih.govnih.gov. Some studies suggest that inhibiting IRAK4 kinase activity alone may not completely block all downstream signaling or cytokine production, highlighting the importance of the scaffolding function nih.govmdpi.comnih.gov. Further research is needed to fully characterize the IRAK4-dependent and -independent pathways and to understand the differential impact of inhibiting kinase activity versus disrupting the scaffold function mdpi.comnih.gov.

Understanding Differential Cytokine Responses in Various Cell Populations

The effects of IRAK4 inhibition on cytokine production can vary depending on the cell type and the specific stimulus mdpi.comresearchgate.netbmj.com. For instance, studies have shown that while IRAK4 inhibition can substantially inhibit TLR and IL-1 responses in certain immune cells like dendritic cells and keratinocytes, its effect on other cells like dermal fibroblasts might be weaker researchgate.netbmj.com. Furthermore, differential effects on specific cytokine profiles have been observed in various cell populations upon IRAK4 inhibition researchgate.netbmj.com. A comprehensive understanding of how IRAK4 inhibition impacts cytokine responses in diverse cell populations involved in different diseases is crucial for predicting therapeutic outcomes and potential side effects researchgate.netbmj.com.

Exploring the Role of IRAK4 in Diverse Pathophysiological Contexts

While IRAK4's role in inflammatory and autoimmune diseases is well-established, its involvement in a wider range of pathophysiological contexts requires further exploration nih.govfrontiersin.orgfrontiersin.org. Investigations into the role of IRAK4 in diseases beyond the currently studied inflammatory and oncological indications could reveal novel therapeutic opportunities frontiersin.orgacs.org. For example, research into the involvement of IRAK4 in neurological disorders, fibrotic conditions, or other immune-mediated pathologies could expand the potential applications of IRAK4 inhibitors researchgate.netnoxopharm.com. Preclinical models that accurately recapitulate the complexity of these diverse diseases are essential for such investigations researchgate.net.

Methodological Advancements and Emerging Technologies for Future Research on IRAK4 Inhibitors

Advancements in research methodologies and emerging technologies are crucial for deepening our understanding of IRAK4 and developing more effective inhibitors frontiersin.orgnih.govacs.orgguidetoimmunopharmacology.orgsygnaturediscovery.com. Techniques such as advanced molecular modeling and simulation can aid in the design of more potent and selective IRAK4 inhibitors with improved pharmacokinetic properties mdpi.com. High-throughput screening (HTS) and structure-activity relationship (SAR) studies continue to be valuable tools in identifying and optimizing IRAK4 inhibitors acs.org.

Emerging technologies like Proteolysis-Targeting Chimeras (PROTACs) represent a significant advancement in targeting IRAK4 nih.govacs.orgnih.govsygnaturediscovery.comaai.org. Unlike traditional small molecule inhibitors that primarily target kinase activity, PROTACs are designed to induce the degradation of the target protein, potentially overcoming the limitations posed by IRAK4's scaffolding function nih.govacs.orgnih.gov. Preclinical studies comparing IRAK4 degraders with kinase inhibitors have shown promising results, with degraders sometimes demonstrating superior or more sustained inhibition of cytokine production sygnaturediscovery.comaai.org.

Other methodological advancements include the development of more precise assays for evaluating IRAK4 activity and its downstream signaling, such as improved NF-κB reporter assays and plate-based total IRAK4 detection kits news-medical.netrevvity.com. Advanced in vitro and in vivo models that better mimic human disease conditions are also essential for translational research researchgate.netresearchgate.net. Techniques for studying protein-protein interactions and complex formation, such as those involved in Myddosome assembly, will further elucidate the mechanisms of IRAK4 signaling and the impact of inhibitors mdpi.comfrontiersin.org. The use of technologies like CRISPR gene editing can also aid in dissecting the specific roles of IRAK4 and its different domains in various cellular contexts news-medical.net.

Application of Advanced Proteomics and Metabolomics Techniques

Advanced proteomics and metabolomics techniques are valuable tools in translational research for understanding the effects of compounds like this compound at a molecular level. Proteomics involves the large-scale study of proteins, including their identification, quantification, and characterization of post-translational modifications. agresearch.co.nzucl.ac.uk Metabolomics focuses on the comprehensive analysis of metabolites, which are the small molecules involved in cellular metabolism. nih.govchromatographyonline.com

By applying these techniques, researchers can gain insights into how this compound modulates cellular pathways and biological processes. For instance, proteomics can reveal changes in the expression levels or modification states of proteins involved in IRAK4 signaling or downstream inflammatory pathways following treatment with this compound. nih.govucl.ac.uk Metabolomics can provide a snapshot of the metabolic state of cells or tissues, potentially identifying metabolic signatures associated with the compound's activity or disease modulation. nih.govchromatographyonline.com

Integrated proteomic and metabolomic profiling can offer a more comprehensive understanding of the biological impact of this compound. frontiersin.orgmdpi.com Changes observed in the proteome and metabolome can be correlated to phenotypic outcomes in disease models, helping to elucidate the mechanisms of action and identify potential biomarkers of response or resistance. frontiersin.orgmdpi.comku.dk For example, studies in lupus models using IRAK4 inhibitors have measured changes in serum immunoglobulin levels and immune cell populations, which could be further investigated using advanced omics techniques to identify underlying protein and metabolite alterations. bmj.combmj.com

The application of advanced mass spectrometry-based techniques is central to both proteomics and metabolomics, enabling high-throughput and sensitive analysis of complex biological samples. agresearch.co.nzunivie.ac.at Innovations in mass spectrometry instrumentation and workflows are continuously enhancing the depth and coverage of proteomic and metabolomic profiling, allowing for the detection of a greater number of proteins and metabolites. univie.ac.atmonash.edu

Integration of AI and Computational Models in Drug Discovery

The integration of Artificial Intelligence (AI) and computational models is increasingly important in modern drug discovery and translational research, including the study of compounds like this compound. nih.govyale.edu AI and machine learning algorithms can process vast amounts of biological and chemical data to identify patterns, predict compound properties, and suggest potential therapeutic applications. nih.govarxiv.org

Computational models, ranging from molecular simulations to systems biology models, can complement experimental studies by providing a framework for understanding complex biological systems and predicting the effects of interventions like IRAK4 inhibition. nih.govnih.govresearchgate.netmarquette.edu For this compound, computational models could be used to simulate its interaction with IRAK4, predict its pharmacokinetic properties, or model its effects on signaling pathways in specific cell types or disease contexts. nih.gov

Furthermore, computational modeling can be used to design more effective experiments and interpret their results. nih.govresearchgate.net By integrating data from various sources, including genomics, transcriptomics, proteomics, and metabolomics, AI and computational models can build more comprehensive models of disease and drug response. ki.se This can accelerate the translational research process for compounds like this compound, potentially leading to a better understanding of their therapeutic potential and guiding their development.

Q & A

Basic Research Questions

Q. What is the molecular target of PF-06426779, and how does its selectivity profile influence experimental design in kinase inhibition studies?

  • Answer : this compound is a potent and selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), with an IC50 of 0.3 nM . To validate selectivity, researchers should perform kinase panel screenings (e.g., using recombinant enzymes or cellular assays) and include off-target controls (e.g., IRAK1/2 inhibitors). Dose-response curves and ATP concentration adjustments (to mimic physiological conditions) are critical for confirming specificity .

Q. What in vitro models are appropriate for assessing this compound’s efficacy in MYD88-mutant diffuse large B-cell lymphoma (DLBCL)?

  • Answer : MYD88MT DLBCL cell lines are commonly used to evaluate apoptosis induction. Key parameters include caspase-3/7 activation (measured via luminescent assays) and flow cytometry for Annexin V/PI staining. Parallel testing in IRAK4-wildtype cell lines ensures mechanistic specificity .

Q. How should researchers optimize pharmacokinetic (PK) parameters for this compound in murine tumor xenograft models?

  • Answer : Administer this compound via oral gavage or intraperitoneal injection, with plasma and tumor tissue sampling at multiple time points. Use LC-MS/MS to quantify drug levels and correlate exposure with tumor volume reduction. Include control groups treated with vehicle or benchmark IRAK4 inhibitors .

Advanced Research Questions

Q. What statistical and experimental strategies address contradictions in reported IC50 values for this compound across studies?

  • Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, cell permeability). Resolve these by standardizing protocols (e.g., fixed ATP levels at Km values) and validating results with orthogonal methods (e.g., thermal shift assays for target engagement). Meta-analysis of raw data from multiple labs can identify confounding variables .

Q. How can PROTAC-based IRAK4 degraders (e.g., KTX-951) inform mechanistic studies of this compound’s limitations in sustained target inhibition?

  • Answer : Compare this compound’s reversible inhibition with PROTAC-mediated degradation in time-course experiments. Measure IRAK4 protein levels (via Western blot) and downstream NF-κB signaling (e.g., phospho-IκBα). PROTACs may overcome resistance mechanisms linked to IRAK4 rebound, providing insights into combination therapies .

Q. What methodologies ensure robust detection of synergistic effects when combining this compound with BTK or PI3K inhibitors?

  • Answer : Use dose-response matrix assays (e.g., Chou-Talalay method) to calculate combination indices (CI). Validate synergy in 3D spheroid models or patient-derived xenografts (PDXs). Monitor compensatory pathways (e.g., MAPK activation) via phosphoproteomics to avoid false-positive synergy claims .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.